1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
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Overview
Description
1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H16O It is a derivative of naphthalene, characterized by the presence of a methyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the alkylation of 5,6,7,8-tetrahydronaphthalene with an appropriate alkylating agent. One common method is the Friedel-Crafts acylation, where 5,6,7,8-tetrahydronaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: Lacks the methyl group at the 8-position.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of a ketone.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with different substitution patterns.
Uniqueness
1-(8-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H16O/c1-9-4-3-5-11-6-7-12(10(2)14)8-13(9)11/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZRZGMTDLENRWND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=C(C=C2)C(=O)C |
Origin of Product |
United States |
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